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molecular formula C18H22O3 B8451277 1-(2,2-Diethoxyethoxy)-4-phenylbenzene

1-(2,2-Diethoxyethoxy)-4-phenylbenzene

Cat. No. B8451277
M. Wt: 286.4 g/mol
InChI Key: PRMQHJXIZVZIKZ-UHFFFAOYSA-N
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Patent
US07919519B2

Procedure details

A mixture of 1-(2,2-diethoxyethoxy)-4-phenylbenzene (3.52 g, 12.3 mmol) and polyphosphoric acid (2.95 g, 29.4 mmol) in benzene (60 mL) was stirred at reflux for 2 h. The reaction mixture was cooled to room temperature, decanted from the PPA and filtered through a plug of silica gel, which was washed with hexanes. The filtrate and the wash were combined anc concentrated under reduced pressure to yield 2.00 g of the crude benzofuran: 1H NMR (400 MHz, CD3OD) δ 7.79 (dd, 1H), 7.66 (d, 1H), 7.63-7.60 (m, 2H), 7.58-7.51 (m, 2H), 7.45 (t, 2H), 7.36-7.33 (m, 1H), 6.82 (dd, 1H).
Quantity
3.52 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)=[CH:9][CH:8]=1)C>C1C=CC=CC=1>[C:13]1([C:10]2[CH:9]=[CH:8][C:7]3[O:6][CH:5]=[CH:4][C:12]=3[CH:11]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
3.52 g
Type
reactant
Smiles
C(C)OC(COC1=CC=C(C=C1)C1=CC=CC=C1)OCC
Name
polyphosphoric acid
Quantity
2.95 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
decanted from the PPA
FILTRATION
Type
FILTRATION
Details
filtered through a plug of silica gel, which
WASH
Type
WASH
Details
was washed with hexanes
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=CC2=C(C=CO2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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